molecular formula C24H14ClIN2O2 B11115914 4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

4-chloro-2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11115914
M. Wt: 524.7 g/mol
InChI Key: CKCQWXGRIJSDHR-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol is a complex organic compound that features a unique combination of halogenated phenol and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol typically involves multiple steps:

    Halogenation: The starting material, phenol, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the aromatic ring.

    Formation of Benzoxazole: The benzoxazole moiety is synthesized through a cyclization reaction involving 2-aminophenol and 1-naphthaldehyde.

    Condensation Reaction: The final step involves a condensation reaction between the halogenated phenol and the benzoxazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodo-6-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove halogen atoms or modify the benzoxazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones,

Properties

Molecular Formula

C24H14ClIN2O2

Molecular Weight

524.7 g/mol

IUPAC Name

4-chloro-2-iodo-6-[(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)iminomethyl]phenol

InChI

InChI=1S/C24H14ClIN2O2/c25-16-10-15(23(29)20(26)11-16)13-27-17-8-9-22-21(12-17)28-24(30-22)19-7-3-5-14-4-1-2-6-18(14)19/h1-13,29H

InChI Key

CKCQWXGRIJSDHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Cl)I)O

Origin of Product

United States

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